molecular formula C10H19NO3S B3015494 tert-butyl n-[2-(acetylsulfanyl)ethyl]-n-methylcarbamate CAS No. 954376-24-0

tert-butyl n-[2-(acetylsulfanyl)ethyl]-n-methylcarbamate

Cat. No.: B3015494
CAS No.: 954376-24-0
M. Wt: 233.33
InChI Key: PSGGKPMQLXHYKM-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

S-[2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethyl] ethanethioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3S/c1-8(12)15-7-6-11(5)9(13)14-10(2,3)4/h6-7H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSGGKPMQLXHYKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SCCN(C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl n-[2-(acetylsulfanyl)ethyl]-n-methylcarbamate typically involves the reaction of tert-butyl chloroformate with n-methylcarbamate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates. The acetylsulfanyl group is introduced through a subsequent reaction with acetyl chloride and a suitable thiol, such as ethanethiol, under basic conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl n-[2-(acetylsulfanyl)ethyl]-n-methylcarbamate can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: The compound can be reduced at the carbonyl group to form alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis

  • Protecting Group : tert-butyl n-[2-(acetylsulfanyl)ethyl]-n-methylcarbamate is utilized as a protecting group for amines in organic synthesis. Its ability to be introduced and removed under mild conditions makes it particularly valuable in peptide synthesis, allowing for selective functionalization without interfering with other reactive groups.

2. Biological Research

  • Enzymatic Assays : The compound serves as a substrate in various enzymatic assays, enabling researchers to study enzyme mechanisms and kinetics. Its stability and reactivity allow for precise measurements of enzyme activity.
  • Drug Delivery Systems : Investigations into its biocompatibility and stability suggest potential applications in drug delivery systems, where controlled release of therapeutic agents is crucial.

3. Medicinal Chemistry

  • Anticancer Properties : Preliminary studies indicate that compounds similar to this compound may inhibit enzymes involved in cancer progression. This suggests potential applications in developing new anticancer therapies.
  • Antimicrobial Activity : Research has shown that this compound exhibits antibacterial and antifungal properties, making it a candidate for developing new therapeutic agents against resistant strains of bacteria and fungi.

Industrial Applications

  • Specialty Chemicals Production : In the industrial sector, this compound is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique properties facilitate the production of various specialty chemicals essential for different applications.

Anticancer Studies

Research has focused on the ability of this compound to inhibit specific enzymes associated with cancer cell proliferation. For instance, studies have shown that derivatives can effectively block pathways critical for tumor growth.

Antimicrobial Efficacy

Case studies have demonstrated that this compound exhibits significant antimicrobial activity against various pathogens, supporting its potential use in developing new antibiotics.

Mechanism of Action

The mechanism of action of tert-butyl n-[2-(acetylsulfanyl)ethyl]-n-methylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetylsulfanyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of enzyme activity. The carbamate group can also interact with active sites in enzymes, affecting their function .

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Properties
Property This compound tert-butyl N,N-diallylcarbamate Ethyl N-methylcarbamate
Boiling Point Not reported Not reported 170–172°C
Solubility DMF, THF, chloroform DCM, THF Water-miscible
Storage Conditions 2–8°C, dry Room temperature Refrigerated

Biological Activity

tert-butyl n-[2-(acetylsulfanyl)ethyl]-n-methylcarbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the available research findings on its biological properties, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.

  • Molecular Formula : C₁₁H₁₉N₃O₂S
  • Molecular Weight : 241.35 g/mol
  • CAS Number : 607380-78-9

The biological activity of this compound is primarily attributed to its interaction with biological macromolecules such as proteins and nucleic acids. The compound may exhibit:

  • Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit enzymes involved in critical cellular pathways, including those associated with cancer progression and inflammation.
  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antibacterial and antifungal activities, which are essential for developing new therapeutic agents against resistant strains.

Biological Activity Overview

Activity TypeDescriptionReference
Anticancer ActivityExhibits cytotoxic effects on various cancer cell lines, potentially through apoptosis induction.
Antimicrobial ActivityDemonstrated effectiveness against specific bacterial strains, comparable to standard antibiotics.
Enzyme InhibitionPotentially inhibits key metabolic enzymes involved in disease processes.

Case Studies and Research Findings

  • Anticancer Studies :
    • A study investigated the cytotoxic effects of various carbamate derivatives, including this compound, on cancer cell lines such as A431 and Jurkat. The IC50 values indicated that the compound is equipotent against these lines, suggesting a promising anticancer profile .
  • Antimicrobial Efficacy :
    • Research highlighted the compound's ability to inhibit growth in Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 40 to 50 µg/mL. This suggests a comparable efficacy to traditional antibiotics like ceftriaxone .
  • Mechanistic Insights :
    • Molecular dynamics simulations revealed that the compound interacts with target proteins primarily through hydrophobic contacts, which is crucial for its bioactivity .

Safety and Toxicology

The safety profile of this compound must be established through comprehensive toxicological assessments. Initial studies indicate a favorable safety margin; however, further evaluation is necessary before clinical application.

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